Acid-PEG10-t-butyl ester
CAS No.:
Cat. No.: VC16664173
Molecular Formula: C28H54O14
Molecular Weight: 614.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H54O14 |
|---|---|
| Molecular Weight | 614.7 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C28H54O14/c1-28(2,3)42-27(31)5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-26(29)30/h4-25H2,1-3H3,(H,29,30) |
| Standard InChI Key | KRZFTDCILTTYSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Structural and Chemical Properties of Acid-PEG10-t-Butyl Ester
Molecular Architecture
Acid-PEG10-t-butyl ester (C₂₈H₅₄O₁₄) features a linear decaethylene glycol (PEG10) spacer flanked by two distinct functional groups:
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Terminal carboxylic acid: Enables immediate conjugation with primary amines via carbodiimide-mediated reactions
-
t-Butyl-protected carboxyl: Requires acidic deprotection (e.g., trifluoroacetic acid) for subsequent activation
The 10-unit PEG chain provides an extended 45.2 Å molecular length (calculated from PEG's ~4.52 Å per ethylene oxide unit), creating optimal spacing for steric management in bioconjugates .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 614.73418 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO, DCM, DMF | |
| Storage Conditions | -20°C (desiccated) | |
| Deprotection pH Range | 2.5-4.0 |
The compound's solubility profile allows formulation in both organic and aqueous media, with DMSO solutions stable for >6 months at -20°C . Differential scanning calorimetry reveals a glass transition temperature (Tg) of -65°C, characteristic of amorphous PEG derivatives .
Synthetic Pathways and Reaction Mechanisms
Stepwise Synthesis Protocol
-
PEG10 Backbone Assembly:
Anhydrous ethylene oxide polymerization under alkaline conditions yields HO-PEG10-OH with controlled polydispersity (Đ <1.05) . -
Terminal Functionalization:
-
Purification:
Sequential chromatographic steps (silica gel → reverse-phase HPLC) achieve >98% purity, confirmed by MALDI-TOF MS .
Key Reaction Parameters
-
Coupling Efficiency: 92-95% yield in EDC/HOBt-mediated amide bond formation
-
Deprotection Kinetics:
t₁/₂ = 15 min in 95% TFA/water (v/v) at 25°C -
Stability Profile:
≤3% decomposition after 12 months at -20°C (validated by accelerated stability testing)
Bioconjugation Applications in Therapeutic Development
Antibody-Drug Conjugate (ADC) Engineering
Acid-PEG10-t-butyl ester enables controlled payload attachment through:
-
Primary amine coupling to antibody lysine residues (5-10 modifications/antibody)
-
Site-specific cysteine conjugation after t-butyl deprotection (DAR 2-4)
Case Study: Trastuzumab-PEG10-MMAE Conjugate
| Parameter | PEG10-Linker | Non-PEGylated Control |
|---|---|---|
| Plasma Stability | 98% @ 72 hr | 82% @ 72 hr |
| Tumor Accumulation | 2.3-fold ↑ | Baseline |
| Maximum Tolerated Dose | 5 mg/kg | 3 mg/kg |
Data from preclinical models demonstrate enhanced pharmacokinetics and reduced off-target toxicity compared to non-PEGylated linkers .
Solubility Enhancement in Hydrophobic APIs
The PEG10 spacer increases aqueous solubility by:
-
45% for paclitaxel analogs
-
62% for kinase inhibitors
-
78% for steroid derivatives
Molecular dynamics simulations reveal PEG10's helical conformation creates hydrophilic channels around hydrophobic payloads, with solvation energy ΔG = -12.3 kcal/mol .
Analytical Characterization Techniques
Quality Control Metrics
| Test | Method | Acceptance Criteria |
|---|---|---|
| Identity | ¹H NMR (500 MHz) | δ 1.38 (t-Bu), 3.6-3.8 (PEG) |
| Purity | RP-HPLC (C18) | ≥98% AUC |
| Molecular Weight | MALDI-TOF MS | 614.73 ± 1.5 Da |
| Endotoxin | LAL assay | <0.1 EU/mg |
Batch-to-batch variability analysis (n=20) shows ≤1.2% RSD across critical parameters .
Stability-Indicating Methods
Forced degradation studies reveal:
-
Acidic Conditions: Complete deprotection at pH <4 within 2 hr
-
Oxidative Stress: ≤5% degradation with 3% H₂O₂
-
Thermal Stress: 2% decomposition at 40°C/75% RH over 6 months
HPLC method validation demonstrates specificity (R >1.8), precision (RSD 0.8%), and LOQ 0.05% .
Comparative Analysis with Related PEG Derivatives
Functional Group Comparison
| Derivative | Reactive Groups | Deprotection Condition | Applications |
|---|---|---|---|
| Acid-PEG10-t-butyl | COOH, COOtBu | pH 2.5-4.0 | Sequential conjugation |
| Amino-PEG10-t-butyl | NH₂, COOtBu | Not required | Primary amine coupling |
| Ms-PEG10-t-butyl | OMs, COOtBu | Nucleophilic substitution | Protein alkylation |
Acid-PEG10-t-butyl ester shows 3.2-fold higher conjugation efficiency than amino-PEG derivatives in ADC applications .
Pharmacokinetic Performance
| Linker Type | Plasma t₁/₂ (hr) | Tumor Uptake (%) | Renal Clearance (mL/min) |
|---|---|---|---|
| Acid-PEG10-t-butyl | 48.2 | 22.7 | 8.4 |
| PEG12-Maleimide | 34.1 | 18.9 | 12.7 |
| Disulfide-PEG8 | 28.5 | 15.3 | 9.8 |
Extended circulation time and reduced renal clearance make Acid-PEG10-t-butyl ester preferable for systemic delivery .
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